N'-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide
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Overview
Description
N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and 2-(m-tolyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or other oxygenated derivatives.
Reduction: Formation of amines.
Substitution: Formation of new hydrazone derivatives with different substituents.
Scientific Research Applications
N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(Furan-2-ylmethylene)-2-(p-tolyloxy)acetohydrazide
- N’-(Furan-2-ylmethylene)-2-(o-tolyloxy)acetohydrazide
- N’-(Thiophen-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide
Uniqueness
N’-(Furan-2-ylmethylene)-2-(m-tolyloxy)acetohydrazide is unique due to the specific combination of the furan ring and the m-tolyloxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the furan ring enhances its reactivity and potential for forming diverse derivatives, while the m-tolyloxy group contributes to its stability and solubility.
Properties
CAS No. |
93758-56-6 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C14H14N2O3/c1-11-4-2-5-12(8-11)19-10-14(17)16-15-9-13-6-3-7-18-13/h2-9H,10H2,1H3,(H,16,17)/b15-9+ |
InChI Key |
NUHSOVFNEWVLAT-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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